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Cat. No.: B12371507 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Subject: ASP1 - A Cytosolic L-asparaginase
The ASP1 gene (Systematic Name: YDR321W) in Saccharomyces cerevisiae encodes the

intracellular L-asparaginase (EC 3.5.1.1), an enzyme that catalyzes the hydrolysis of L-

asparagine into L-aspartic acid and ammonia.[1][2][3] This protein, localized in the cytoplasm,

plays a key role in the catabolism of L-asparagine.[2][3] The ASP1 protein is a member of the

bacterial amidohydrolase family and shares 46% sequence identity with the extracellular,

nitrogen-catabolite-regulated L-asparaginase II, which is encoded by the ASP3 gene.[1] The

potential of L-asparaginases in the chemotherapy of certain leukemias has made ASP1 a

subject of interest for recombinant production and characterization.[1]

Quantitative Data Summary
The biochemical and physical properties of the ASP1 protein have been characterized,

providing a quantitative basis for its function.

Table 1: Physicochemical and Expression Data for ASP1
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Parameter Value Reference

Systematic Name YDR321W [2]

Chromosomal Location Chromosome IV [1][3]

Protein Length 381 amino acids [2]

Molecular Weight (Da) 41,385.6 [2]

Isoelectric Point 5.08 [2]

Median Abundance

(molecules/cell)
11,287 +/- 4,814 [2]

Half-life (hr) 10.8 [2]

Table 2: Kinetic and Activity Parameters of Recombinant
ASP1 (ScASNase1)

Parameter Value Conditions Reference

Specific Activity (L-

asparagine)
196.2 ± 5.8 U/mg pH 8.8, 37°C [1]

Specific Activity (L-

glutamine)
0.4 ± 0.02 U/mg pH 8.8, 37°C [1]

Optimal pH 8.6
Assayed in the range

of pH 4.0 to 12.0
[1]

Km (L-asparagine) 740 µM - [1]

Thermal Stability
>60% activity retained

at 50°C
- [1]

One unit (U) of L-asparaginase is defined as the amount of enzyme that catalyzes the

formation of 1.0 µmole of aspartate per minute at a specified temperature.

Molecular Function and Biological Role
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The primary molecular function of ASP1 is its L-asparaginase activity. This enzymatic function

places it within the broader context of nitrogen metabolism.

Metabolic Role of ASP1
The diagram below illustrates the central reaction catalyzed by ASP1 within the metabolic

landscape of the cell.
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Caption: Metabolic reaction catalyzed by S. cerevisiae ASP1.

Experimental Protocols
This section provides detailed methodologies for key experiments related to the

characterization of ASP1.

L-Asparaginase Activity Assay (Coupled Enzyme Assay)
This protocol is adapted from methods used for quantifying L-asparaginase activity by

measuring NADH oxidation.[1]

Principle: The ammonia produced from asparagine hydrolysis by ASP1 is used by glutamate

dehydrogenase (GDH) to reductively aminate α-ketoglutarate to glutamate. This reaction

consumes NADH, and the rate of NADH oxidation is monitored spectrophotometrically at 340

nm.

Reagents:
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Assay Buffer: 50 mM Tris-HCl, pH 8.0

L-Asparagine Stock Solution: 100 mM in deionized water

α-Ketoglutarate Stock Solution: 50 mM in Assay Buffer

β-NADH Stock Solution: 10 mM in Assay Buffer

Glutamate Dehydrogenase (GDH): ~100 U/mL solution

Purified ASP1 Enzyme: In a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4)

Procedure:

Prepare a master mix in a microplate well or cuvette. For a 200 µL final reaction volume,

combine:

140 µL Assay Buffer

20 µL L-Asparagine stock (for 10 mM final concentration)

10 µL α-Ketoglutarate stock (for 2.5 mM final concentration)

5 µL β-NADH stock (for 0.25 mM final concentration)

5 µL GDH solution (~5 U final)

Equilibrate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

Initiate the reaction by adding 20 µL of the purified ASP1 enzyme solution.

Immediately begin monitoring the decrease in absorbance at 340 nm in a

spectrophotometer.

Record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

Calculate the initial velocity (ΔA340/min) from the linear portion of the curve.
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Use the molar extinction coefficient of NADH (6220 M-1cm-1) to convert the rate of

absorbance change to the rate of ammonia production.

Recombinant ASP1 Expression and Purification
This is a generalized workflow for expressing and purifying a His-tagged ASP1 protein in S.

cerevisiae.

Plasmid Construction

Yeast Expression

Protein Purification
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Clone into Yeast Expression
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Lyse yeast cells (e.g.,
with glass beads or French press)
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Cell Pellet
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Apply supernatant to a
Ni-NTA affinity column

Wash column with buffer
containing low imidazole
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Caption: Workflow for recombinant ASP1 expression and purification.

Yeast Two-Hybrid (Y2H) Screening
This protocol provides a framework for identifying proteins that interact with ASP1.

Principle: The yeast two-hybrid system detects binary protein-protein interactions in vivo. ASP1

(the "bait") is fused to a DNA-binding domain (BD), and a library of potential interacting proteins

(the "prey") is fused to a transcriptional activation domain (AD). If the bait and prey interact, the

BD and AD are brought into proximity, reconstituting a functional transcription factor that drives

the expression of reporter genes.

Materials:

Yeast reporter strain (e.g., AH109, Y2HGold)

Bait vector (e.g., pGBKT7) and Prey library vector (e.g., pGADT7)

Competent yeast cells

Appropriate selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

Procedure:

Bait Plasmid Construction:

Clone the full-length coding sequence of ASP1 into the bait vector (e.g., pGBKT7) to

create a fusion with the GAL4 DNA-binding domain (BD-ASP1).

Transform the bait plasmid into the yeast reporter strain.

Confirm bait expression and test for auto-activation (i.e., ensure BD-ASP1 does not

activate reporter genes on its own) by plating on SD/-Trp/-His media. If auto-activation

occurs, varying concentrations of 3-amino-1,2,4-triazole (3-AT) may be required to

suppress background growth.

Library Screening:
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Transform a cDNA prey library (fused to the GAL4 activation domain) into the yeast strain

already containing the bait plasmid.

Plate the transformed cells onto high-stringency selective medium (e.g., SD/-Trp/-Leu/-

His/-Ade).

Incubate plates at 30°C for 3-7 days and monitor for the growth of colonies.

Identification and Validation of Interactors:

Isolate prey plasmids from positive colonies.

Sequence the prey plasmids to identify the interacting proteins.

Validate the interaction by co-transforming the isolated prey plasmid with the original bait

plasmid into a fresh yeast reporter strain and re-testing reporter gene activation.

Conclusion
S. cerevisiae ASP1 is a constitutively expressed, intracellular L-asparaginase with a clear

metabolic function in asparagine catabolism. Its high substrate specificity and potential

relevance to medical applications make it an important enzyme for further study. The protocols

and data presented in this guide provide a comprehensive resource for researchers

investigating its molecular function, regulation, and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Molecular Function of Saccharomyces cerevisiae
ASP1: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12371507#molecular-function-of-s-cerevisiae-asp1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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